molecular formula C26H26N2O6 B4055325 dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No.: B4055325
M. Wt: 462.5 g/mol
InChI Key: UYWLSMCQPCLZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C26H26N2O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.17908655 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

Chemical Reactions and Synthesis Routes : The reaction of acetylenecarboxylic acid with amines has been explored, demonstrating the formation of complex compounds through intramolecular hydrogen bonding. Such studies highlight the synthetic versatility of acetylenedicarboxylate derivatives and their potential as intermediates in organic synthesis (Iwanami, 1971).

Tautomerism and Dynamic Spectroscopy : Investigations into the dynamic NMR spectroscopic study of prototropic tautomerism offer insights into the structural dynamics that compounds similar to the queried chemical might exhibit. Such research underscores the complexity of chemical structures and the importance of spectroscopic methods in elucidating compound behaviors (Yavari et al., 2002).

Metabolite Synthesis : Research on the synthesis of metabolites related to complex organic compounds, such as those derived from quinoline, underscores the broad interest in developing synthetic routes for biologically relevant compounds. These studies can inform on methodologies applicable to a wide range of chemicals, including potentially the compound (Mizuno et al., 2006).

Structural Revisions : Revisions in the structural understanding of reaction products, as seen in the study by Srikrishna et al. (2010), highlight the evolving nature of chemical knowledge and the importance of accurate characterization in chemical synthesis. This illustrates the challenges in predicting and confirming the structures of complex organic compounds (Srikrishna et al., 2010).

Properties

IUPAC Name

dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-14-20(25(30)33-3)22(18-7-5-6-12-27-18)23-19(28-14)13-17(21(24(23)29)26(31)34-4)15-8-10-16(32-2)11-9-15/h5-12,17,21-22,28H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWLSMCQPCLZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=C(C=C3)OC)C4=CC=CC=N4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 4
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 5
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Reactant of Route 6
dimethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.